![molecular formula C7H7BrN2 B599103 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1198293-24-1](/img/structure/B599103.png)

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

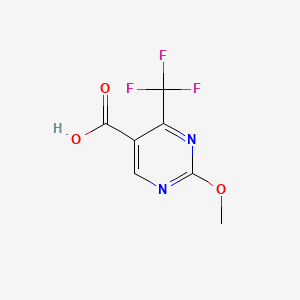

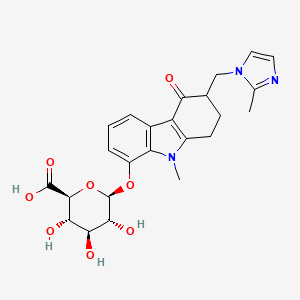

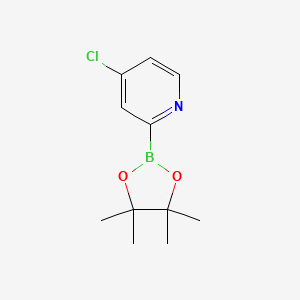

“7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 . This compound is solid in its physical form .

Synthesis Analysis

A general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones, has been described. This synthesis involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 199.048 Da . The compound has a boiling point of 338℃ and a density of 1.770 .

Scientific Research Applications

Biological Evaluation and Kinase Inhibition

A study focused on the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives, which are related to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine, against c-Met and ALK kinases. One compound demonstrated strong c-Met kinase inhibition and strong cell inhibition in specific cancer cell lines, highlighting its potential as a lead compound for further optimization in therapeutic development (Liu et al., 2016).

Photoinduced Intramolecular Hydrogen Bonding

Research on pyrrolylmethylidene derivatives of various cyclic ketones, including structures related to this compound, revealed insights into the behavior of these compounds under UV irradiation. The compounds exhibit photoinduced intramolecular hydrogen bonding and isomerization, with potential implications in chemical sensing and fluorescence applications (Sigalov et al., 2015).

Potassium-Competitive Acid Blockers

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, structurally related to this compound, were designed, synthesized, and evaluated as potassium-competitive acid blockers (P-CABs). The study indicates that these derivatives are promising lead compounds with potent inhibitory activity both in vitro and in vivo, offering potential therapeutic applications in managing conditions like acid reflux or peptic ulcers (Arikawa et al., 2014).

Ligand-Receptor Interactions

The synthesis of compounds structurally similar to this compound and their pharmacological evaluation were conducted to understand ligand-receptor interactions via hydrogen-bond formation. This research provides insights into the structural requirements for the inotropic activity of these compounds, contributing to the development of cardiotonic agents (Dionne et al., 1986).

Dopamine Receptor Binding

A study on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, closely related to this compound, investigated their binding affinities for dopamine D2, D3, and D4 receptors. These compounds were found to selectively increase affinity for dopamine D3 receptors, suggesting potential applications in neurological research and drug development (Mach et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, leading to a reduction in tumor growth .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight would be beneficial to its bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFKFGYOEUQPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)